N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-3-4-14(13(2)9-12)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-5-7-27-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKMFEAJLGSKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
- Methodological Answer : Synthesis requires multi-step reactions, starting with the preparation of the thiazolo[4,5-d]pyrimidin core via cyclization of thiourea derivatives with α-haloketones. Key steps include:
- Coupling of morpholino groups : Use of morpholine under reflux in anhydrous DMF, with catalytic triethylamine to enhance nucleophilicity .
- Acetamide linkage formation : React the intermediate with 2,4-dimethylphenyl isocyanate in dichloromethane at 0–5°C to avoid side reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) and NMR spectroscopy to confirm intermediate structures .
- Yield optimization : Adjust reaction time (typically 12–24 hours) and solvent polarity (e.g., DMF for polar intermediates) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify protons on the 2,4-dimethylphenyl group (δ 2.2–2.5 ppm for methyl groups) and the morpholino ring (δ 3.6–3.8 ppm for N-CH2) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected for C22H25N5O3S).
- X-ray crystallography : Resolve the thiazolo[4,5-d]pyrimidin core geometry and acetamide bond angles .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Kinase inhibition assays : Test against CDK2/4/6 using ATP-Glo™ kits, given structural similarity to thiazolo[4,5-d]pyrimidin derivatives that target cyclin-dependent kinases .
- Antimicrobial screening : Use microdilution methods (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with thiomorpholine (replacing morpholino) or fluorophenyl groups (replacing 2,4-dimethylphenyl) to assess impact on kinase binding .
- Molecular docking : Use AutoDock Vina to model interactions with CDK2 (PDB: 1H1S). Focus on hydrogen bonding with the pyrimidin-7-one moiety and hydrophobic interactions with the dimethylphenyl group .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C7-oxo, aromatic regions) using Schrödinger’s Phase .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Kinetic solubility assays : Compare results from shake-flask (pH 7.4 PBS) vs. nephelometry to distinguish true solubility from colloidal aggregation .
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) for 48 hours. Monitor degradation via HPLC (C18 column, 220 nm) .
- Stability-activity correlation : Test degraded samples in bioassays to determine if metabolite(s) retain activity .
Q. How can in silico models predict metabolic pathways and potential toxicity?
- Methodological Answer :
- CYP450 metabolism prediction : Use StarDrop’s DEREK Nexus to identify likely sites of oxidation (e.g., morpholino ring) and glucuronidation .
- Toxicity profiling : Employ ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., thiazole rings) .
- Metabolite identification : Simulate phase I/II metabolism with MetaSite and validate via LC-MS/MS in rat liver microsomes .
Q. What experimental designs address discrepancies in biological activity across cell lines?
- Methodological Answer :
- Dose-response normalization : Use Hill slopes to compare potency (IC50) and efficacy (Emax) across cell lines (e.g., MCF-7 vs. HEK293) .
- Pathway enrichment analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis vs. proliferation markers) .
- Off-target profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
